5,6-Epoxy-13-cis Retinoic Acid: A Technical Guide for Researchers
5,6-Epoxy-13-cis Retinoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Epoxy-13-cis retinoic acid is a biologically active metabolite of 13-cis-retinoic acid (isotretinoin), a widely used pharmaceutical for the treatment of severe acne.[1][2][3] This epoxide derivative is formed in vivo through the action of enzymes such as prostaglandin (B15479496) H (PGH) synthase and cytochrome P450 (CYP) enzymes.[1][4][5][6] As a metabolite of a prominent therapeutic agent, and a potential impurity in commercial preparations of isotretinoin (B22099), understanding the structure, properties, and biological activity of 5,6-Epoxy-13-cis retinoic acid is of significant interest to researchers in pharmacology, toxicology, and drug development.[1] This technical guide provides a comprehensive overview of the current knowledge on 5,6-Epoxy-13-cis retinoic acid, including its chemical and physical properties, biological activities, and relevant experimental methodologies.
Chemical Structure and Properties
5,6-Epoxy-13-cis retinoic acid is characterized by the presence of an epoxide ring at the 5 and 6 positions of the cyclohexenyl ring of the parent 13-cis-retinoic acid molecule.
Chemical Structure:
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IUPAC Name: (2Z,4E,6E,8E)-3,7-dimethyl-9-[(1S,6R)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-6-yl]nona-2,4,6,8-tetraenoic acid[7][8]
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CAS Number: 81444-57-7[1]
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Molecular Formula: C₂₀H₂₈O₃[1]
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Molecular Weight: 316.4 g/mol [1]
Physicochemical Properties:
A summary of the known physicochemical properties of 5,6-Epoxy-13-cis retinoic acid is presented in Table 1. Data for this specific isomer is limited, and some properties are inferred from data on related retinoid compounds.
| Property | Value | Source |
| Melting Point | 176-178 °C | |
| Solubility | Slightly soluble in methanol. | [1] |
| Stability | Light sensitive. Stable for ≥ 2 years at -80°C. | [1] |
| Appearance | Solid. | [1] |
Table 1: Physicochemical Properties of 5,6-Epoxy-13-cis Retinoic Acid
Biological Properties and Signaling Pathways
5,6-Epoxy-13-cis retinoic acid is recognized as a metabolite of 13-cis-retinoic acid and has demonstrated biological activity, including the ability to inhibit the growth of certain cancer cell lines.[2] The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[9]
Signaling Pathway
Retinoids regulate gene expression by binding to RAR/RXR heterodimers.[9] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[9] While the specific binding affinities of 5,6-Epoxy-13-cis retinoic acid to RAR and RXR subtypes have not been extensively characterized, its structural similarity to other active retinoids suggests it likely participates in this signaling pathway.
Caption: General Retinoid Signaling Pathway.
Experimental Protocols
Synthesis and Purification
Enzymatic Synthesis: 5,6-Epoxy-13-cis retinoic acid can be generated in vitro from 13-cis-retinoic acid using prostaglandin H (PGH) synthase.[4][6]
Workflow for Enzymatic Synthesis and Purification:
Caption: Enzymatic Synthesis and Purification Workflow.
Purification by High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the separation and purification of retinoids.[4]
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Column: A C18 reverse-phase column is typically used.[10]
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Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is commonly employed.[10]
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Detection: UV detection at a wavelength of approximately 350 nm is suitable for retinoids.
Biological Assays
Cell Viability/Cytotoxicity Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential therapeutic compounds.[11][12][13][14]
General MTT Assay Protocol:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of 5,6-Epoxy-13-cis retinoic acid (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Workflow for MTT Assay:
Caption: MTT Assay Workflow.
Analytical Characterization
Detailed analytical data for 5,6-Epoxy-13-cis retinoic acid is not extensively published. However, the following techniques are essential for its characterization.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For retinoic acid derivatives, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques. The fragmentation pattern would likely involve losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the polyene chain.
Conclusion
5,6-Epoxy-13-cis retinoic acid is an important metabolite of isotretinoin with demonstrated biological activity. While there is a foundational understanding of its structure and general biological role, this technical guide highlights the need for further research to fully elucidate its physicochemical properties, specific biological functions, and detailed mechanisms of action. The provided generalized experimental protocols offer a starting point for researchers to further investigate this intriguing retinoid. The continued study of this and other retinoid metabolites is crucial for a comprehensive understanding of retinoid biology and pharmacology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5,6-Epoxy-13-cis retinoic acid | 81444-57-7 | FE22755 [biosynth.com]
- 3. 5,6-epoxy-13-cis Retinoic Acid | CAS 81444-57-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Hydroperoxide-dependent cooxidation of 13-cis-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free radical oxidation of (E)-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cooxidation of 13-cis-retinoic acid by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,6-Epoxy-13-cis Retinoic Acid | LGC Standards [lgcstandards.com]
- 8. 5,6-Epoxy-13-cis Retinoic Acid | LGC Standards [lgcstandards.com]
- 9. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 10. jfda-online.com [jfda-online.com]
- 11. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
